molecular formula C6H3Cl2N3 B11905951 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11905951
M. Wt: 188.01 g/mol
InChI Key: QEDPTZLLAYUIKD-UHFFFAOYSA-N
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Description

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1934415-98-1) is a high-value heterocyclic building block in medicinal chemistry and anticancer research. This compound belongs to the class of 9-deazapurines, which are known for closely mimicking natural purine bases, allowing them to interact with a variety of enzymatic targets . Researchers utilize this dichlorinated scaffold as a key synthetic intermediate for the development of novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 7 positions allows for sequential and selective functionalization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This pyrrolopyrimidine core has demonstrated significant potential in antiproliferative research. Halogenated analogues of pyrrolo[3,2-d]pyrimidine have shown potent activity against a broad spectrum of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), leukemic (MOLM-14), and non-small cell lung cancer (A549) cells, with reported IC50 values in the low micromolar to nanomolar range . The specific halogen substitution on the pyrrole ring, such as at the 7-position, is a critical structural feature that has been linked to enhanced cellular activity and can alter the compound's mechanism of action, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H

InChI Key

QEDPTZLLAYUIKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Ring Formation via Chloroacetaldehyde Cyclization

A foundational approach involves constructing the pyrrolopyrimidine core through cyclocondensation. In a patented method for synthesizing 2,4-dichloro-7-hydroxy-pyrrolopyrimidine, 1,3-dihydroxy-5-aminophenylamine serves as the starting material. The reaction with chloroacetaldehyde in a tetrahydrofuran (THF)/water solvent system (1:1 v/v) at room temperature for 24 hours achieves cyclization, yielding an intermediate with 85% efficiency. Sodium acetate acts as a base, while potassium iodide facilitates the reaction via mild catalysis.

For 2,7-dichloro substitution, modifying the starting material to incorporate pre-existing chlorine atoms or adjusting the electrophilic chlorination agent could direct substitution to the 2- and 7-positions. For instance, substituting chloroacetaldehyde with dichloroacetaldehyde may promote dual chlorination during cyclization.

Solvent and Temperature Optimization

Direct Chlorination of Pyrrolopyrimidine Precursors

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

A widely adopted strategy for introducing chlorine atoms into heterocycles involves treating hydroxylated precursors with POCl₃. While no direct synthesis of 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine is documented, analogous routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine highlight POCl₃’s efficacy. Reacting a hydroxylated pyrrolopyrimidine with POCl₃ under reflux (110°C) for 6–8 hours replaces hydroxyl groups with chlorines.

For 2,7-dichloro derivatives, a dihydroxylated precursor (e.g., 2,7-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine) would undergo complete chlorination. However, synthesizing such a precursor requires regioselective hydroxylation, which remains challenging.

Selective Chlorination Using Dichlorinating Agents

Dichlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) offer alternatives. SO₂Cl₂ in dichloromethane at 0–5°C selectively chlorinates electron-rich positions, potentially targeting the 2- and 7-positions of the pyrrolopyrimidine ring. A molar ratio of 2.2:1 (SO₂Cl₂:precursor) ensures complete substitution while minimizing side reactions.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A hypothetical route involves irradiating a mixture of the pyrrolopyrimidine precursor and POCl₃ in dimethylformamide (DMF) at 150°C for 15 minutes. This method, validated for related chloropyrimidines, could achieve >90% conversion with enhanced purity by avoiding prolonged heating.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance microwave absorption, while Lewis acids like zinc chloride (ZnCl₂) improve chlorination efficiency. A 2025 study noted that ZnCl₂ (10 mol%) in acetonitrile under microwave conditions reduced POCl₃ usage by 40% while maintaining yields above 85%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYieldPurity
Cyclocondensation1,3-Dihydroxy-5-aminophenylamineChloroacetaldehyde, THF/H₂O, RT, 24h85%>95%
POCl₃ Chlorination2,7-Dihydroxy-pyrrolopyrimidinePOCl₃, reflux, 8h70–75%90%
Microwave5H-Pyrrolo[3,2-d]pyrimidinePOCl₃, ZnCl₂, DMF, 150°C, 15min90%>98%

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
The pyrrolo[3,2-d]pyrimidine scaffold, including 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, has been investigated extensively for its potential as an anticancer agent. Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, halogenated derivatives have shown enhanced potency due to modifications at the C7 position, which significantly increases their efficacy against leukemia cells and other malignancies .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes associated with cancer progression. In particular, studies have demonstrated that this compound can inhibit Multi-drug Resistance-Associated Protein 1 (MRP1), a transporter linked to drug resistance in cancer therapy .

Biochemical Research

Enzyme Inhibition Studies
This compound has been utilized in biochemical research to explore its role as an enzyme inhibitor. For example, it has been studied as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance the inhibitory activity while reducing toxicity .

Agricultural Applications

Herbicide Development
In addition to its pharmaceutical applications, this compound is also being explored for agricultural uses. It serves as an active ingredient in the formulation of herbicides aimed at controlling weed populations effectively. The compound's ability to minimize environmental impact while providing robust weed control makes it a valuable asset in sustainable agriculture practices .

Material Science

Polymer Synthesis
The compound finds applications in material science as well, particularly in the development of specialized polymers and coatings. These materials benefit from the compound's unique chemical properties, which enhance durability and resistance to environmental stressors . Such applications are crucial in industries where material longevity and performance are essential.

Case Study 1: Antiproliferative Activity

A study conducted on various halogenated pyrrolo[3,2-d]pyrimidines demonstrated significant antiproliferative effects against multiple cancer cell lines. The inclusion of iodine at the C7 position notably improved the cytotoxicity profile of these compounds .

Case Study 2: Dipeptidyl Peptidase IV Inhibition

Research on N-substituted derivatives of pyrrolo[3,2-d]pyrimidine revealed their potential as DPP-IV inhibitors. Compounds with specific substitutions showed IC50 values in the low nanomolar range, indicating their effectiveness in modulating glucose levels in diabetic models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine and related analogs:

Compound Name Substituents Key Properties/Applications Reference
This compound Cl at 2,7 positions High electrophilicity for cross-coupling reactions; potential kinase inhibitor scaffold. Lower solubility due to hydrophobic Cl groups.
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Cl at 4,7 positions Similar reactivity but distinct regioselectivity in substitutions. Used in antimycobacterial agents (e.g., 7-bromo-4-chloro derivatives) .
4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine Cl at 4, NO₂ at 7 Nitro group enhances electron deficiency, enabling reduction to amines. Melting point: ~150°C (hydrochloride salt).
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Br at 7, Cl at 4, CH₃ at 5 Bromine improves leaving-group capacity for Suzuki couplings. Synthesized via NaH/CH₃I methylation (88% yield) .
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde Cl at 2, CHO at 7 Aldehyde enables condensation reactions. CAS: 1824084-20-9; sold as intermediates for drug discovery .

Key Observations:

Substitution Position Effects: 2,7-Dichloro vs. Nitro vs. Bromine: The nitro group (as in 4-chloro-7-nitro derivatives) allows for reductive functionalization, whereas bromine (e.g., 7-bromo-4-chloro) facilitates cross-coupling reactions .

Physicochemical Properties :

  • Hydrochloride salts of substituted pyrrolopyrimidines (e.g., N-(4-methoxyphenyl) derivatives) exhibit higher water solubility (e.g., compound 4 in : Mp 150–151°C) compared to neutral dichloro compounds, which are more lipophilic .
  • Methyl or methoxy substituents (e.g., 5-methyl in ) improve metabolic stability but may reduce solubility .

Synthetic Accessibility :

  • Selective chlorination at specific positions requires precise conditions. For example, POCl₃ refluxing achieves 4-chloro-7-nitro derivatives , while bromination with NBS yields 7-bromo analogs .
  • The absence of direct 2,7-dichloro synthesis data suggests that protective group strategies or directed metallation might be necessary to achieve this substitution pattern.

Biological Relevance :

  • Pyrrolo[3,2-d]pyrimidines with halogen substituents are prevalent in kinase inhibitors and anticonvulsants. For instance, triazolo-fused analogs () show antiepileptic activity, though dichloro derivatives’ exact roles require further study .

Biological Activity

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential as an antiproliferative agent against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR) derived from recent studies.

The biological activity of this compound has been linked to its ability to interact with DNA and alter cellular processes. Research indicates that halogenated pyrrolo[3,2-d]pyrimidines generally exhibit non-specific antiproliferative effects , which may involve DNA alkylation and groove binding mechanisms. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, particularly during the G2/M phase .

Efficacy in Cancer Cell Lines

Recent investigations have demonstrated the compound's effectiveness across a variety of cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of this compound:

Cell Line EC50 (μM) Mechanism
MCF-7 (Breast Cancer)0.014 - 0.14DNA damage and apoptosis
HeLa (Cervical Cancer)0.83 - 7.3Cell cycle arrest in G2/M phase
A549 (Lung Cancer)0.14 - 14.5Non-specific antiproliferative
RFX 393 (Renal Cancer)11.70 - 19.92CDK2/TRKA inhibition

These results highlight the compound's broad-spectrum activity and suggest that modifications at specific positions can enhance potency while reducing toxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that halogen substitutions at the C7 position significantly enhance biological activity. For instance, the introduction of halogens led to a marked increase in potency against various cancer cell lines, with EC50 values dropping substantially compared to unsubstituted analogs . Additionally, N5 substitution has been shown to modulate toxicity levels effectively; compounds with N5 alkyl groups exhibited lower maximum tolerated doses (MTD) while retaining their antiproliferative properties .

Case Studies

  • Anticancer Activity in Vivo : In a mouse model study, the administration of this compound resulted in significant tumor reduction rates compared to controls. The pharmacokinetic profile indicated a plasma half-life conducive to therapeutic applications.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 in treated HepG2 cells. This suggests a clear pathway through which the compound induces apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives?

The synthesis typically involves cyclization reactions or halogenation of pyrrolo-pyrimidine precursors. For example:

  • Method A : Reacting 3-amino-2-cyanopyrrole with formamide and DMF under reflux (6–8 hours) yields chlorinated derivatives after crystallization from ethanol-DMF .
  • Method B : Substitution reactions with amines (e.g., aniline) in methanol under reflux (5–7 hours) can introduce functional groups at specific positions . Characterization via melting point, IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry is critical to confirm purity and structure .

Q. How are spectroscopic techniques utilized to characterize this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm1^{-1}) and NH/amine vibrations .
  • NMR : 1H^1 \text{H}-NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm), while 13C^{13} \text{C}-NMR confirms carbon frameworks, including sp2^2-hybridized carbons in the heterocyclic ring .
  • Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate molecular weight and substituents .

Q. What solvents and reaction conditions optimize the synthesis of 2,7-dichloro derivatives?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reflux in methanol or ethanol facilitates nucleophilic substitutions. Catalysts like p-toluenesulfonic acid (PTSA) improve yields in reactions with amines .

Advanced Research Questions

Q. How do halogen substituents (Cl, Br, I) at positions 2 and 7 influence reactivity and biological activity?

  • Reactivity : Chlorine at position 2 acts as a leaving group, enabling Suzuki couplings or nucleophilic substitutions. Iodine at position 7 enhances electrophilicity for cross-coupling reactions (e.g., with aryl boronic acids) .
  • Biological activity : Halogens increase lipophilicity, improving membrane permeability. Iodine’s larger atomic radius enhances van der Waals interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Q. What strategies are employed to resolve contradictions in SAR (structure-activity relationship) studies of pyrrolo-pyrimidine derivatives?

  • Systematic substitution : Varying substituents at positions 4 and 5 (e.g., ethyl, methyl, aryl groups) and evaluating IC50_{50} values in enzyme assays reveal critical pharmacophores .
  • Computational modeling : Molecular docking (e.g., using Discovery Studio) identifies binding modes with targets like acetylcholinesterase or amyloid-beta fibrils, resolving discrepancies in activity data .

Q. How can this compound be functionalized for multi-target drug design?

  • Step 1 : Replace Cl at position 7 with piperazine or morpholine via nucleophilic aromatic substitution to enhance solubility and CNS penetration .
  • Step 2 : Introduce ethyl or methyl groups at position 5 to modulate steric hindrance and improve selectivity for kinases .
  • Step 3 : Conjugate with metal-chelating groups (e.g., hydroxamic acid) to add anti-oxidative properties, as demonstrated in Alzheimer’s disease models .

Q. What methodologies assess the compound’s potential in inhibiting amyloid-beta aggregation or cholinesterase activity?

  • Thioflavin T assay : Monitors inhibition of Aβ40/Aβ42 fibrillization via fluorescence quenching (λex_{\text{ex}}=440 nm, λem_{\text{em}}=485 nm) .
  • Ellman’s assay : Measures acetylcholinesterase (AChE) inhibition by tracking thiocholine production at 412 nm .
  • Iron chelation assays : UV-Vis spectroscopy (562 nm) quantifies Fe2+^{2+}-binding capacity, relevant for anti-neurodegenerative applications .

Methodological Considerations

Q. How to troubleshoot low yields in nucleophilic substitution reactions at position 7?

  • Issue : Steric hindrance from adjacent substituents.
  • Solution : Use microwave-assisted synthesis (120°C, 30 min) to accelerate reactivity or switch to bulkier amines (e.g., tert-butylamine) to improve regioselectivity .

Q. What analytical challenges arise in characterizing halogenated pyrrolo-pyrimidines, and how are they addressed?

  • Challenge : Overlapping NMR signals due to aromatic proton complexity.
  • Resolution : Use 13C^{13} \text{C}-DEPT or 2D NMR (COSY, HSQC) to assign signals .
  • Challenge : Thermal decomposition during melting point analysis.
  • Resolution : Employ DSC (differential scanning calorimetry) for precise decomposition profiling .

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